![molecular formula C12H9F3N2O2S B2459276 Acide 4-méthyl-2-[3-(trifluorométhyl)anilino]-1,3-thiazole-5-carboxylique CAS No. 928003-03-6](/img/structure/B2459276.png)

Acide 4-méthyl-2-[3-(trifluorométhyl)anilino]-1,3-thiazole-5-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

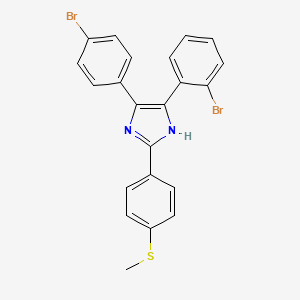

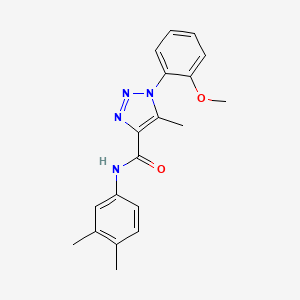

The molecular structure of these compounds can be represented by their SMILES string and InChI key. For example, the SMILES string for “2-Methyl-3-(trifluoromethyl)aniline” isCc1c(N)cccc1C(F)(F)F and its InChI key is TWLDBACVSHADLI-UHFFFAOYSA-N . The SMILES string for “4-Methyl-3-(trifluoromethyl)aniline” is Cc1ccc(N)cc1C(F)(F)F and its InChI key is JBCDCYFEJQHTTA-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be quite diverse. For example, “2-Methyl-3-(trifluoromethyl)aniline” has a melting point of 38-42 °C . “4-Methyl-3-(trifluoromethyl)aniline” has a boiling point of 204 °C and a density of 1.220 g/mL at 25 °C .Mécanisme D'action

4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid binds to the ATP-binding site of BTK, preventing its phosphorylation and activation. This leads to downstream inhibition of BCR signaling, including the activation of PI3K/AKT and NF-κB pathways. The inhibition of BTK also leads to decreased cell proliferation and survival in B-cell malignancies.

Biochemical and Physiological Effects:

In addition to its anti-cancer effects, 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid has also been shown to have immunomodulatory effects. In preclinical models, 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid has also been shown to enhance the function of regulatory T cells, which play a role in maintaining immune tolerance.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid is its potency and selectivity for BTK, which allows for effective inhibition of BCR signaling without affecting other signaling pathways. This makes 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid a promising candidate for combination therapy with other anti-cancer agents. However, 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid has also been shown to have off-target effects on other kinases, such as JAK2 and FLT3, which may limit its clinical utility.

Orientations Futures

There are several future directions for research on 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid. One area of interest is the development of combination therapies with other anti-cancer agents, such as venetoclax and lenalidomide. Another area of interest is the investigation of 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid in other B-cell malignancies, such as Waldenström macroglobulinemia and marginal zone lymphoma. Additionally, there is interest in exploring the immunomodulatory effects of 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid in other disease settings, such as autoimmune disorders. Finally, there is ongoing research to optimize the pharmacokinetics and pharmacodynamics of 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid to improve its clinical efficacy.

Méthodes De Synthèse

The synthesis of 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid involves a multi-step process, starting with the reaction of 3-(trifluoromethyl)aniline with methyl thioglycolate to form 3-(trifluoromethyl)anilinothioacetic acid. This intermediate is then reacted with 2-bromo-4-methylthiazole to give the desired product, 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid. The synthesis has been reported in several publications, including a patent from Takeda Pharmaceutical Company Limited.

Applications De Recherche Scientifique

Chimie médicinale et développement de médicaments

- Ciblage des troubles neurodégénératifs: Les chercheurs explorent le potentiel de ce composé dans le développement de médicaments pour les maladies neurodégénératives comme la maladie d’Alzheimer et l’épilepsie . Sa structure unique peut interagir avec des récepteurs ou des enzymes spécifiques impliqués dans ces affections.

Radioligands pour la tomographie par émission de positons (TEP) pour la neuro-imagerie

- Imagerie du récepteur NMDA: Les scientifiques synthétisent des dérivés de la 4-méthyl-3-(trifluorométhyl)aniline en tant que radioligands potentiels pour la TEP. Ces composés ciblent le canal ouvert du récepteur NMDA, qui est impliqué dans la maladie d’Alzheimer et d’autres troubles neurodégénératifs .

Chimie synthétique et blocs de construction

- Intermédiaire en synthèse organique: Les chimistes utilisent la 4-méthyl-3-(trifluorométhyl)aniline comme réactif de départ pour diverses voies de synthèse. Par exemple, elle sert de précurseur dans la synthèse du tert-butyl 4-méthyl-3-(trifluorométhyl)phénylcarbamate .

Safety and Hazards

These compounds can pose various safety hazards. For example, “2-Methyl-3-(trifluoromethyl)aniline” is classified as a combustible solid and can cause eye irritation . “4-Methyl-3-(trifluoromethyl)aniline” is also classified as a combustible liquid and can cause skin and eye irritation, as well as respiratory system toxicity .

Propriétés

IUPAC Name |

4-methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2S/c1-6-9(10(18)19)20-11(16-6)17-8-4-2-3-7(5-8)12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQOFFQRWPDFLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide](/img/structure/B2459193.png)

![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2459194.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide](/img/structure/B2459195.png)

![[(3S,4S)-4-(1-Methylimidazol-4-yl)pyrrolidin-3-yl]-morpholin-4-ylmethanone;dihydrochloride](/img/structure/B2459200.png)

![N-(4-chlorobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2459213.png)

![2-(2-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2459216.png)